molecular formula C19H22ClN3O B2394872 6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide CAS No. 2224382-14-1

6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide

Cat. No. B2394872
CAS RN: 2224382-14-1
M. Wt: 343.86
InChI Key: ODFITUYAJHLNDD-UHFFFAOYSA-N
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Description

6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide is a synthetic compound used in scientific research. It is a member of the piperidine family of compounds and is commonly referred to as CPP. CPP has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

Mechanism of Action

Further studies are needed to elucidate the precise mechanism of action of CPP and how it interacts with other receptors in the brain.
4. New Applications: Studies are needed to explore new potential therapeutic applications for CPP, particularly in the treatment of other neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

CPP has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. High potency: CPP is a highly potent compound, which means that it can be used in low concentrations in experiments.
2. Selectivity: CPP is a selective antagonist of the NMDA receptor, which means that it can be used to study the specific effects of blocking this receptor.
3. Stability: CPP is a relatively stable compound, which means that it can be stored for long periods of time without degrading.
Some of the limitations of using CPP in lab experiments include:
1. Cost: CPP is a relatively expensive compound, which may limit its use in certain experiments.
2. Specificity: While CPP is selective for the NMDA receptor, it may also interact with other receptors in the brain, which can complicate the interpretation of experimental results.
3. Animal models: Many of the studies on CPP have been conducted in animal models, which may not accurately reflect the effects of the compound in humans.

Future Directions

There are several future directions for research on CPP. Some of these include:
1. Clinical Trials: Further clinical trials are needed to determine the safety and efficacy of CPP in humans.
2. Combination Therapy: Studies are needed to determine whether CPP can be used in combination with other drugs to enhance its therapeutic effects.
3.

Synthesis Methods

CPP can be synthesized using a variety of methods, but the most common approach involves the reaction of 6-chloropyridine-2-carboxylic acid with N-(4-piperidinyl)phenethylamine. The resulting compound is then purified using various chromatographic techniques to obtain the final product.

Scientific Research Applications

CPP has been used extensively in scientific research to study its potential therapeutic applications. Some of the areas where CPP has been studied include:
1. Neurological Disorders: CPP has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease.
2. Psychiatric Disorders: CPP has also been studied for its potential use in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia.
3. Addiction: Studies have shown that CPP may have potential in the treatment of addiction to drugs such as cocaine and nicotine.

properties

IUPAC Name

6-chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-18-8-4-7-17(22-18)19(24)21-16-10-13-23(14-11-16)12-9-15-5-2-1-3-6-15/h1-8,16H,9-14H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFITUYAJHLNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=NC(=CC=C2)Cl)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide

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